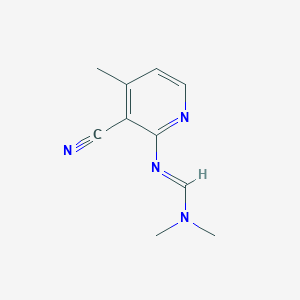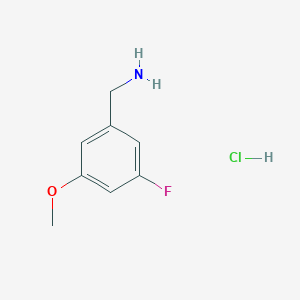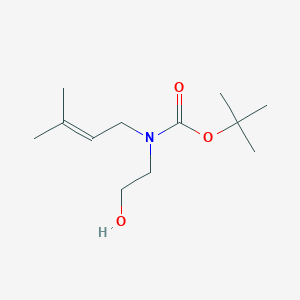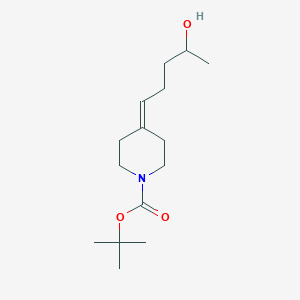![molecular formula C18H15N3O3 B1415368 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide CAS No. 1241106-92-2](/img/structure/B1415368.png)
2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide
Overview
Description
“2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide” is a chemical compound with the molecular weight of 321.34 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H15N3O3/c22-17(21-14-5-4-9-19-12-14)13-23-15-6-3-7-16(11-15)24-18-8-1-2-10-20-18/h1-12H,13H2,(H,21,22) . This code represents the compound’s molecular structure. For a detailed structural analysis, specialized software or databases that can interpret and visualize InChI codes might be needed. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical characteristics of compounds structurally related to 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide. For instance, the synthesis of various pyridine-linked thiazole hybrids connected through a hydrazonomethylphenoxy-acetamide spacer has been explored. These compounds demonstrated promising anticancer activity against certain cell lines, highlighting their potential in medical applications (Alaa M. Alqahtani & A. Bayazeed, 2020). Another study synthesized and characterized metal ion complexes with a similar ligand, indicating various coordination geometries and biological activity against specific bacteria (Lekaa K. Abdul Karim et al., 2005).
Biological and Medicinal Applications
The biological and medicinal applications of compounds related to 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide are diverse. Some derivatives have shown strong herbicide antidote properties, while others demonstrated antioxidant properties when coordinated with copper ions (V. Dotsenko et al., 2019). Additionally, studies have reported the synthesis of derivatives exhibiting anti-cancer properties and memory enhancement effects in mice, emphasizing the broad scope of therapeutic applications of these compounds (Xiao-meng Wang et al., 2015).
Structural and Mechanistic Insights
The structural analysis and mechanistic understanding of these compounds are critical for exploring their applications further. For example, one study detailed the structural characteristics of N-(6-methylpyridin-2-yl)acetamide ligands in copper complexes, revealing insights into their coordination behavior and hydrogen bonding patterns, which are crucial for understanding their biological interactions (A. I. Smolentsev, 2017).
properties
IUPAC Name |
N-pyridin-3-yl-2-(3-pyridin-2-yloxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(21-14-5-4-9-19-12-14)13-23-15-6-3-7-16(11-15)24-18-8-1-2-10-20-18/h1-12H,13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNSQRRVRBRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)OCC(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B1415286.png)
![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)
![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)

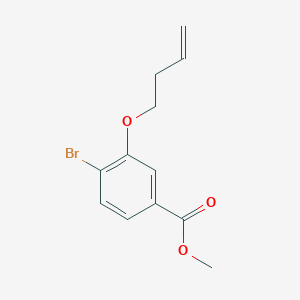
![[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1415296.png)
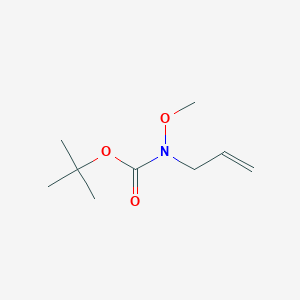
![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)
![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)
